molecular formula C15H22N2O2 B1441682 Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate CAS No. 1141473-78-0

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

Cat. No.: B1441682
CAS No.: 1141473-78-0
M. Wt: 262.35 g/mol
InChI Key: RCYDOMABQRLBEK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate typically involves the reaction of 3-amino-4-(2-methylpiperidin-1-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino benzoate: A structurally similar compound with different substituents on the benzene ring.

    Ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another compound with a piperidine ring and similar functional groups.

Uniqueness

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is unique due to the presence of the 2-methylpiperidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-7-8-14(13(16)10-12)17-9-5-4-6-11(17)2/h7-8,10-11H,3-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYDOMABQRLBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4-(2-methylpiperidin-1-yl)-3-nitrobenzoate (5 g; 17.10 mmol; 1 eq.) in a solution of MeOH/EtOAc 1:1 (340 mL, 0.05 M) was injected on a flow hydrogenation reactor (H-Cube), adapted with a Pd/C cartridge (44 mm), a flow of 1 mL/min, no heating and the full H2 option enabled, affording after evaporation of the solvents the title compound as a white solid (4.34 g, 96%). 1H NMR (DMSO-d6, 300 MHz) δ 7.34-7.33 (d, 1H), 7.21-7.18 (dd, J=8.28 Hz, 1.81 Hz, 1H), 7.06-7.03 (d, J=8.18 Hz 1H), 5.09 (br s, 2H), 4.28-4.26 (q, J=7.43 Hz, 2H), 3.11-3.07 (m, 1H), 2.97-2.88 (m, 1H), 2.47-2.3 (m, 1H), 1.83-1.65 (m, 6H), 1.32 (t, J=7.43 Hz, 3H). LC/MS (Method B): 263.2 (M+H)+. HPLC (Method A) Rt 2.60 min (Purity: 97.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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